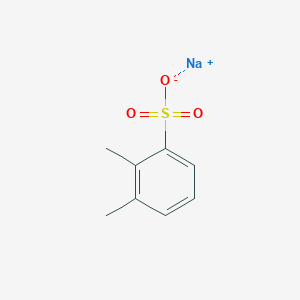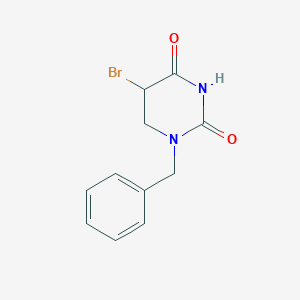![molecular formula C8H16N2O4 B12356709 N-[(3R,4R,5R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B12356709.png)
N-[(3R,4R,5R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-1,2-dideoxynojirimycin is a compound known for its potent inhibitory effects on hexosaminidases, enzymes that play a crucial role in the degradation of glycoproteins and glycolipids. This compound is an iminosugar analog of N-acetylglucosamine and has shown significant therapeutic potential for treating various lysosomal storage disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-1,2-dideoxynojirimycin involves a stereoselective approach. One of the key methods includes the stereoselective ring-opening of cyclic sulfates or epoxides derived from a common bicyclic precursor.
Industrial Production Methods
Industrial production methods for 2-Acetamido-1,2-dideoxynojirimycin are not extensively documented. the stereoselective synthesis approach mentioned above can be adapted for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-1,2-dideoxynojirimycin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of 2-Acetamido-1,2-dideoxynojirimycin, such as ureido-DNJNAc conjugates, which have shown potent inhibitory effects on hexosaminidases .
Scientific Research Applications
2-Acetamido-1,2-dideoxynojirimycin has a wide range of scientific research applications:
Chemistry: Used as a ligand for the affinity purification of N-acetylglucosaminidases.
Biology: Acts as an inhibitor to identify, purify, and differentiate N-acetylglucosaminidases.
Medicine: Shows therapeutic potential for treating lysosomal storage disorders by inhibiting hexosaminidases.
Industry: Utilized in the production of specific inhibitors for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of 2-Acetamido-1,2-dideoxynojirimycin involves its binding to the active site of hexosaminidases, thereby inhibiting their activity. This inhibition prevents the degradation of glycoproteins and glycolipids, which is beneficial in treating lysosomal storage disorders. The compound targets the enzyme’s active site, mimicking the natural substrate and blocking its function .
Comparison with Similar Compounds
Similar Compounds
- Pochonicine
- Siastatine B
- Nagstatine
- 2-Acetamido-1,2,5-trideoxy-1,5-imino-D-glucitol
Uniqueness
2-Acetamido-1,2-dideoxynojirimycin is unique due to its high selectivity and potency as a hexosaminidase inhibitor. Unlike other similar compounds, it has shown a remarkable ability to inhibit human hexosaminidases, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C8H16N2O4 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
N-[(3R,4R,5R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide |
InChI |
InChI=1S/C8H16N2O4/c1-4(12)10-5-2-9-6(3-11)8(14)7(5)13/h5-9,11,13-14H,2-3H2,1H3,(H,10,12)/t5-,6?,7-,8-/m1/s1 |
InChI Key |
GBRAQQUMMCVTAV-NIVRMLGLSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1CNC([C@H]([C@@H]1O)O)CO |
Canonical SMILES |
CC(=O)NC1CNC(C(C1O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



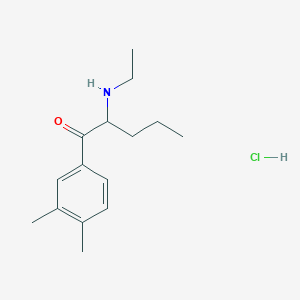
![N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxo-4a,5,8,8a-tetrahydropyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide;methylsulfinylmethane](/img/structure/B12356637.png)
![N-[(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12356645.png)
![N-[(4S)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride](/img/structure/B12356647.png)
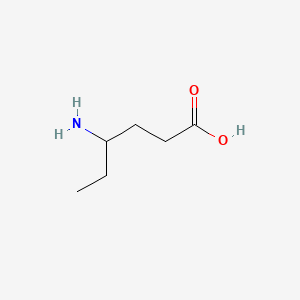
![zinc;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12356669.png)
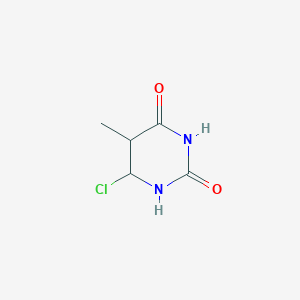

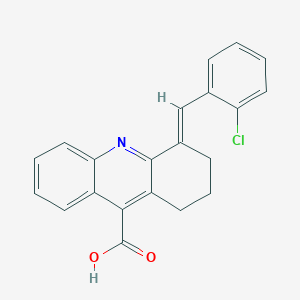
![6-methylimino-5,7,8,8a-tetrahydro-1H-imidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B12356686.png)

